

# How to control the size of DOPC liposomes during preparation

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## Compound of Interest

Compound Name: **1,2-Dioleoyl-sn-glycero-3-phosphocholine**

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## Technical Support Center: Control of DOPC Liposome Size

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the size of **1,2-dioleoyl-sn-glycero-3-phosphocholine** (DOPC) liposomes during preparation. This guide is structured into frequently asked questions (FAQs) and troubleshooting sections for common size control techniques.

## General FAQs

**Q1:** Why is controlling the size of DOPC liposomes important?

Controlling the size of liposomes is critical because it directly influences their in vivo and in vitro behavior, including their circulation half-life, biodistribution, cellular uptake, and drug release kinetics.<sup>[1][2]</sup> For drug delivery applications, smaller liposomes may be more readily taken up by cells, while specific size ranges can be engineered to target particular tissues.<sup>[1]</sup> Consistent and reproducible liposome size is also a key quality attribute for regulatory approval of liposomal drug products.

**Q2:** What are the primary methods for controlling DOPC liposome size?

The most common methods for controlling liposome size are extrusion, sonication, and microfluidics.<sup>[1][3]</sup> Each method offers distinct advantages and disadvantages in terms of the resulting liposome size, size distribution (Polydispersity Index or PDI), scalability, and potential for lipid degradation.

Q3: What is the Polydispersity Index (PDI) and why is it important?

The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size. A lower PDI value indicates a more monodisperse or uniform population of liposomes. For many applications, a PDI below 0.1 is considered indicative of a monodisperse sample.<sup>[2]</sup> Achieving a low PDI is crucial for ensuring consistent performance and predictable behavior of the liposomal formulation.

## Extrusion-Based Size Control

Extrusion is a widely used technique that involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.<sup>[4]</sup> This process reduces the size and lamellarity of the liposomes, resulting in a more uniform population of unilamellar vesicles.<sup>[4][5]</sup>

## Extrusion FAQs

Q4: How does the membrane pore size affect the final liposome size?

The membrane pore size is the primary determinant of the final liposome size.<sup>[1][6]</sup> Generally, the mean diameter of the extruded liposomes will be close to the pore size of the membrane used.<sup>[4]</sup> However, liposomes extruded through pores smaller than 0.2  $\mu\text{m}$  may be slightly larger than the nominal pore size.<sup>[6]</sup>

Q5: How many extrusion cycles are necessary?

The number of extrusion cycles can influence the homogeneity of the liposome suspension. While as few as three cycles can be sufficient to generate a homogenous preparation, it is common practice to perform 10 to 21 passes to ensure a narrow size distribution.<sup>[5][6]</sup>

Q6: Does the extrusion temperature matter for DOPC liposomes?

Yes, extrusion should be performed at a temperature above the phase transition temperature (Tc) of the lipid. For DOPC, which has a low Tc of -20°C, extrusion at ambient room temperature is generally sufficient.<sup>[1]</sup> Performing extrusion above the Tc ensures that the lipid bilayer is in a fluid state, making it more amenable to resizing.<sup>[1]</sup>

## Troubleshooting Extrusion

Issue 1: The pressure required for extrusion is excessively high.

- Possible Cause: The initial liposome suspension may contain a high concentration of large, multilamellar vesicles (MLVs).
- Solution: Before extruding through the final target membrane, perform a pre-extrusion step using a membrane with a larger pore size (e.g., 400 nm or 800 nm). This will reduce the initial size of the MLVs and make subsequent extrusion through smaller pores easier.<sup>[4]</sup>
- Possible Cause: The lipid concentration is too high.
- Solution: Dilute the liposome suspension. Generally, lipid concentrations below 20 mg/mL are easier to extrude manually.<sup>[4]</sup>
- Possible Cause: The extrusion is being performed below the lipid's phase transition temperature.
- Solution: While not typically an issue for pure DOPC at room temperature, ensure the extrusion apparatus and lipid suspension are at a temperature above the Tc of your lipid formulation.<sup>[1]</sup>

Issue 2: The final liposome size is larger than the membrane pore size.

- Possible Cause: Insufficient number of extrusion cycles.
- Solution: Increase the number of passes through the extruder to at least 10-21 cycles to ensure adequate sizing.<sup>[5]</sup>
- Possible Cause: The membrane may be damaged or improperly seated in the extruder.

- Solution: Disassemble the extruder and inspect the membrane for any tears or damage. Ensure the membrane is correctly placed and the extruder is assembled according to the manufacturer's instructions.

Issue 3: The PDI of the extruded liposomes is high.

- Possible Cause: The initial liposome suspension was highly heterogeneous.
- Solution: Consider a pre-extrusion step with a larger pore size membrane before the final extrusion.
- Possible Cause: Not enough extrusion cycles were performed.
- Solution: Increase the number of extrusion cycles.

## Quantitative Data: Extrusion Parameters vs. Liposome Size

Membrane Pore Size (nm)	Number of Cycles	Resulting Mean Liposome Diameter (nm)	Polydispersity Index (PDI)
400	10	~400	< 0.1
200	10-21	~200	< 0.1
100	10-21	~100-120	< 0.1[6]
50	10-21	~60-80	< 0.1

Note: The resulting liposome diameter can vary slightly based on the specific lipid composition, buffer conditions, and extrusion equipment.

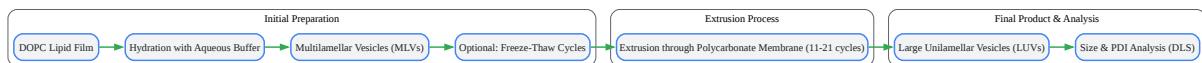
## Experimental Protocol: Liposome Preparation by Extrusion

- Lipid Film Hydration: Prepare a thin film of DOPC lipid in a round-bottom flask by dissolving the lipid in a suitable organic solvent (e.g., chloroform) and then evaporating the solvent

under a stream of inert gas (e.g., nitrogen or argon) followed by drying under vacuum for at least 2 hours to remove residual solvent.[5]

- Hydration: Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the lipid's Tc. This will form multilamellar vesicles (MLVs).
- Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-8 freeze-thaw cycles using liquid nitrogen and a warm water bath.[5] This step helps to increase the encapsulation efficiency and create smaller, more uniform vesicles prior to extrusion.
- Extrusion:
  - Assemble the mini-extruder with a polycarbonate membrane of the desired pore size according to the manufacturer's instructions.[7]
  - Load the liposome suspension into one of the syringes.
  - Pass the suspension back and forth between the two syringes through the membrane for a minimum of 11-21 cycles.[5]
  - Collect the final extruded liposome suspension.
- Characterization: Analyze the liposome size and PDI using Dynamic Light Scattering (DLS).

## Extrusion Workflow



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Caption: Workflow for preparing size-controlled DOPC liposomes using the extrusion method.

## Sonication-Based Size Control

Sonication uses high-frequency sound waves to disrupt larger liposomes and reform them into smaller, unilamellar vesicles (SUVs).<sup>[8]</sup> This can be achieved using either a bath sonicator or a probe sonicator.

## Sonication FAQs

Q7: What is the difference between bath and probe sonication?

- Probe sonication involves immersing a titanium tip directly into the liposome suspension. It is a high-energy process suitable for small volumes but carries a risk of sample contamination from the probe tip and can cause lipid degradation if not properly controlled.<sup>[8][9]</sup>
- Bath sonication involves placing the sample in a vessel within a water bath where ultrasonic waves are generated. It is a lower-energy method, suitable for larger volumes, and avoids direct contact with the sample, reducing contamination risk.<sup>[8]</sup>

Q8: How do sonication time and power affect liposome size?

Increasing the sonication time and power generally leads to a decrease in liposome size. However, there is a plateau effect where further sonication does not result in a significant size reduction. It is crucial to optimize these parameters to achieve the desired size without causing excessive lipid degradation.

## Troubleshooting Sonication

Issue 4: The liposome size is still too large or the PDI is high.

- Possible Cause: Insufficient sonication time or power.
- Solution: Gradually increase the sonication time or power output. Monitor the size and PDI at different time points to determine the optimal duration.
- Possible Cause: The sample volume is too large for the sonication method.
- Solution: For probe sonicators, ensure the tip is properly immersed. For bath sonicators, consider processing smaller volumes at a time.

Issue 5: There is evidence of lipid degradation (e.g., solution turning yellow).

- Possible Cause: Over-sonication and localized heating.
- Solution: Sonicate in pulsed mode with rest periods to allow the sample to cool.<sup>[9]</sup> Keep the sample on ice during sonication.<sup>[8]</sup> Use an inert atmosphere (e.g., argon) to minimize oxidation.
- Possible Cause: Contamination from the probe tip.
- Solution: After sonication, centrifuge the sample to pellet any titanium particles shed from the probe.<sup>[9]</sup>

## Quantitative Data: Sonication Parameters vs. Liposome Size

Sonication Method	Sonication Time (minutes)	Amplitude/Power	Resulting Mean Liposome Diameter (nm)
Probe Sonication	5 - 15	Low to Medium	20 - 50
Probe Sonication	> 15	High	< 20 (with risk of degradation)
Bath Sonication	15 - 60	N/A	50 - 100

Note: These are approximate values and the optimal parameters should be determined experimentally.

## Experimental Protocol: Liposome Preparation by Sonication

- Lipid Film Hydration: Prepare and hydrate a DOPC lipid film as described in the extrusion protocol to form MLVs.
- Sonication:

- For Probe Sonication: Place the vial containing the MLV suspension in an ice bath. Immerse the sonicator tip into the suspension. Sonicate in a pulsed mode (e.g., 2 seconds on, 2 seconds off) for a total sonication time of 5-15 minutes.[9]
- For Bath Sonication: Place the sealed vial containing the MLV suspension in a bath sonicator. Sonicate for 15-60 minutes, ensuring the water in the bath does not become too warm.
- Centrifugation (for probe sonication): Centrifuge the sample at approximately 10,000 x g for 5-10 minutes to pellet any titanium debris.[9]
- Characterization: Carefully collect the supernatant and analyze the liposome size and PDI using DLS.

## Sonication Workflow



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Caption: Workflow for preparing size-controlled DOPC liposomes using sonication.

## Microfluidics-Based Size Control

Microfluidics offers precise control over the mixing of a lipid-organic solvent stream with an aqueous stream, leading to the spontaneous self-assembly of liposomes with a narrow size distribution.[3][10] Hydrodynamic focusing is a common microfluidic technique for this purpose.

## Microfluidics FAQs

Q9: How is liposome size controlled in a microfluidic system?

Liposome size is primarily controlled by the Flow Rate Ratio (FRR), which is the ratio of the aqueous phase flow rate to the organic phase flow rate.[11][12] A higher FRR generally results

in smaller liposomes.[12] The total flow rate (TFR) can also influence the size, although often to a lesser extent than the FRR.[11]

Q10: What are the advantages of using microfluidics for liposome preparation?

Microfluidics provides several advantages, including:

- Precise size control and low PDI: The controlled mixing environment allows for the production of highly monodisperse liposomes.[3][13]
- Reproducibility: The process is highly reproducible from run to run.[3]
- Scalability: While individual chips have low throughput, the process can be scaled up by parallelizing multiple microfluidic channels.[12]
- Continuous manufacturing: Microfluidics allows for a continuous production process.[3]

## Troubleshooting Microfluidics

Issue 6: The system is clogged.

- Possible Cause: Precipitation of lipids in the microfluidic channels.
- Solution: Ensure that the lipid concentration in the organic solvent is not too high. Filter both the lipid-organic solution and the aqueous buffer through a 0.22  $\mu\text{m}$  filter before introducing them into the microfluidic device.[14] Prime the system with the respective solvents before introducing the lipid solution.[14]

Issue 7: The liposome size is not as expected or the PDI is high.

- Possible Cause: The flow rates are unstable.
- Solution: Use high-precision syringe pumps or pressure controllers to ensure stable and pulseless flow.
- Possible Cause: The FRR or TFR is not optimal.

- Solution: Systematically vary the FRR and TFR to find the optimal conditions for your desired liposome size.

## Quantitative Data: Microfluidics Parameters vs. Liposome Size

Flow Rate Ratio (FRR) (Aqueous:Organic)	Total Flow Rate (TFR) (µL/min)	Resulting Mean Liposome Diameter (nm)	Polydispersity Index (PDI)
3:1	1000	~120	< 0.2
5:1	1000	~80	< 0.15
10:1	1000	~50	< 0.1
20:1	1000	~30	< 0.1

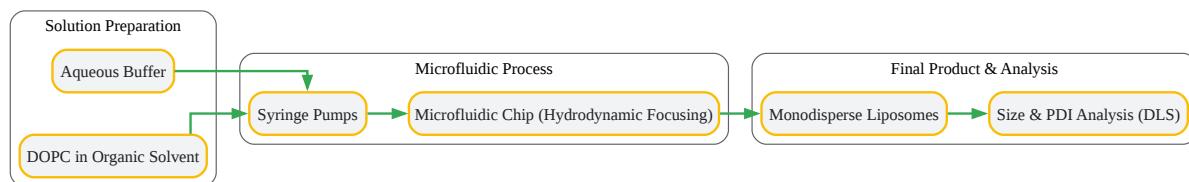
Note: These values are illustrative and depend on the specific microfluidic chip geometry, lipid concentration, and solvents used.[\[11\]](#)[\[12\]](#)

## Experimental Protocol: Liposome Preparation by Microfluidics

- Solution Preparation:
  - Dissolve DOPC lipid in a suitable alcohol (e.g., ethanol or isopropanol) at the desired concentration (e.g., 10 mg/mL).
  - Prepare the aqueous buffer.
  - Filter both solutions through a 0.22 µm syringe filter.
- Microfluidic Setup:
  - Set up the microfluidic system with syringe pumps for both the organic and aqueous phases.
  - Connect the syringes to the appropriate inlets of the microfluidic chip.

- Liposome Formation:
  - Set the desired flow rates for the aqueous and organic phases to achieve the target FRR and TFR.
  - Start the pumps and allow the flow to stabilize.
  - Collect the liposome suspension from the outlet of the chip.
- Characterization: Analyze the liposome size and PDI using DLS.

## Microfluidics Workflow



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Caption: Workflow for preparing size-controlled DOPC liposomes using microfluidics.

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